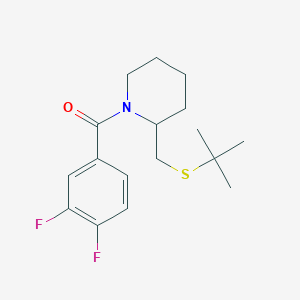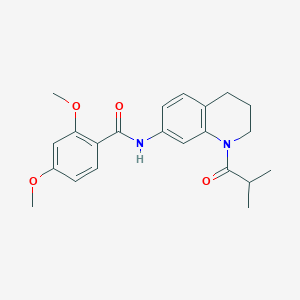
1-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-苯基丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, also known as Buphedrone, is a synthetic cathinone that belongs to the family of psychoactive substances. Buphedrone is a designer drug that has been reported to have similar effects to amphetamines and cocaine. It is a potent stimulant and has been associated with various adverse effects, including addiction, psychosis, and even death. Despite its potential risks, Buphedrone has gained popularity in the recreational drug market, and its use has been reported worldwide.
作用机制
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one also activates the release of dopamine from the presynaptic neuron, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been reported to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory effects. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one also affects the release of hormones such as cortisol and prolactin, leading to endocrine effects. It can also cause oxidative stress and damage to the liver and kidneys.
实验室实验的优点和局限性
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been used in laboratory experiments to investigate its effects on the central nervous system. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, the use of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one in laboratory experiments is limited due to its potential risks and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one. One area of interest is the development of new treatments for addiction and other psychiatric disorders. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been reported to have potential as a treatment for depression and anxiety, and further research is needed to investigate its therapeutic potential. Another area of interest is the investigation of the long-term effects of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one use on the brain and other organs. Studies have shown that 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can cause neurotoxicity and damage to the liver and kidneys, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for further research on the pharmacokinetics and metabolism of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, as this will help to improve our understanding of its effects on the body and its potential risks.
合成方法
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is synthesized from 4-piperidone, which is reacted with 3-chloropyridine-4-carboxylic acid to form 4-(3-chloropyridin-4-yloxy)piperidin-1-yl)-2-phenyl-butan-1-one. The final product is obtained by reducing the ketone group using sodium borohydride. The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a complex process that requires specialized equipment and expertise.
科学研究应用
抗结核剂
该化合物的结构类似于一系列新型取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物,这些衍生物已被设计、合成和评估其对结核分枝杆菌 H37Ra 的抗结核活性 . 这些化合物对结核分枝杆菌显示出显着活性,其 50% 抑制浓度 (IC 50) 范围为 1.35 至 2.18 μM .
抗纤维化活性
嘧啶衍生物与所讨论的化合物具有相似的结构,已知具有抗纤维化特性 . 设计合成了一系列新型 2-(吡啶-2-基)嘧啶衍生物,并评估了其对永生化大鼠肝星状细胞 (HSC-T6) 的生物活性 . 其中,某些化合物显示出比吡非尼酮和 Bipy55′DC 更好的抗纤维化活性 .
抗菌活性
嘧啶衍生物已知具有抗菌特性 . 鉴于结构相似性,“1-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-苯基丁烷-1-酮” 也可能具有抗菌应用。
抗病毒活性
嘧啶衍生物也以其抗病毒特性而闻名 . 这表明“1-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-苯基丁烷-1-酮” 在抗病毒药物开发中具有潜在的应用。
抗肿瘤活性
据报道,嘧啶衍生物具有抗肿瘤特性 . 这表明“1-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-苯基丁烷-1-酮” 可能用于抗肿瘤药物的开发。
药物开发
鉴于其独特的物理和化学特性,“1-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-苯基丁烷-1-酮” 可用于开发具有多种治疗应用的新药物。
属性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOJZRTMJRWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)
![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)

![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)